Bornite

Description

Structure

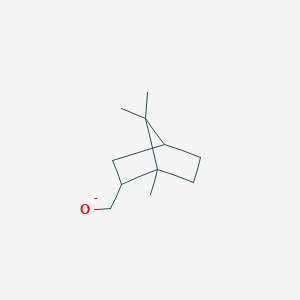

2D Structure

3D Structure

Properties

CAS No. |

1308-82-3 |

|---|---|

Molecular Formula |

C11H19O- |

Molecular Weight |

167.27 g/mol |

IUPAC Name |

(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)methanolate |

InChI |

InChI=1S/C11H19O/c1-10(2)8-4-5-11(10,3)9(6-8)7-12/h8-9H,4-7H2,1-3H3/q-1 |

InChI Key |

MCJZOJPTTRMDJI-UHFFFAOYSA-N |

SMILES |

CC1(C2CCC1(C(C2)C[O-])C)C |

Canonical SMILES |

CC1(C2CCC1(C(C2)C[O-])C)C |

Synonyms |

BORNITE |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure and Symmetry of Bornite (Cu₅FeS₄)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bornite (Cu₅FeS₄), a copper iron sulfide (B99878) mineral, exhibits a complex crystallographic profile characterized by temperature-dependent polymorphism. This guide provides a comprehensive overview of the crystal structure and symmetry of its various phases, presenting key quantitative data in a structured format. Detailed experimental protocols for crystallographic analysis are outlined, and logical relationships between its structural forms are visualized through signaling pathway diagrams. This document is intended to serve as a technical resource for researchers in materials science, mineralogy, and drug development who may interact with this compound or its synthetic analogues.

Introduction

This compound, colloquially known as peacock ore due to its vibrant iridescent tarnish, is a significant copper ore mineral.[1][2][3] Beyond its geological and economic importance, this compound presents a fascinating case study in solid-state chemistry and crystallography due to its intricate structural transformations as a function of temperature.[2][4] Understanding these phase transitions is crucial for applications in various technological fields, including as a potential thermoelectric material.[5][6][7] This guide delves into the core crystallographic features of this compound's different polymorphs.

Temperature-Dependent Polymorphism of this compound

This compound's crystal structure is not static; it exists in at least three distinct polymorphic forms, transitioning between them at specific temperatures.[4][8] These transitions are primarily driven by the ordering of copper (Cu) and iron (Fe) atoms, as well as vacancies, within the crystal lattice.[4][9][10]

High-Temperature this compound

Above approximately 265°C, this compound adopts a high-temperature cubic structure.[4] In this phase, Cu and Fe atoms, along with vacancies, are randomly distributed among the tetrahedral sites of a cubic close-packed sulfur lattice.[1][8][10] This disordered arrangement results in a high degree of symmetry.

Intermediate-Temperature this compound

Upon cooling, between approximately 200°C and 265°C, this compound transitions to an intermediate cubic phase.[4][5] This phase is characterized by the development of a superstructure due to the partial ordering of metal atoms and vacancies.[4] This ordering involves a doubling of the high-temperature cubic unit cell.[4]

Low-Temperature this compound

Below about 200°C, this compound undergoes a further transition to a low-temperature orthorhombic phase.[4] This transition is a first-order transformation and involves a more complex ordering of the metal atoms and vacancies, leading to a reduction in symmetry.[4] Recent studies have shown that upon further cooling to approximately 65 K, another structural transition occurs, further lowering the symmetry.[6][7]

The phase transitions in this compound can be visualized as a signaling pathway, where temperature acts as the stimulus triggering a change in the crystal's structural state.

Crystallographic Data

The crystallographic parameters of the different this compound phases have been determined through various experimental techniques, primarily X-ray and neutron diffraction.[4][11][12] The key quantitative data are summarized in the tables below for easy comparison.

Table 1: Crystal System and Space Group of this compound Polymorphs

| Temperature Range | Phase | Crystal System | Point Group | Space Group |

| > 265°C | High-Temperature | Cubic | m3m | Fm-3m |

| ~200°C - 265°C | Intermediate-Temperature | Cubic | m3m | Fm-3m |

| < 200°C | Low-Temperature | Orthorhombic | 2/m 2/m 2/m | Pbca |

| < 65 K | Very Low-Temperature | Orthorhombic | mm2 | Pca2₁ |

Data sourced from multiple studies.[4][5][6][7][13]

Table 2: Lattice Parameters of this compound Polymorphs

| Phase | a (Å) | b (Å) | c (Å) |

| High-Temperature | ~5.50 | ~5.50 | ~5.50 |

| Intermediate-Temperature (supercell) | ~10.94 | ~10.94 | ~10.94 |

| Low-Temperature | 10.950 - 10.97016 | 21.862 - 21.8803 | 10.950 - 10.9637 |

| Very Low-Temperature | Slight contraction from Low-T | Slight contraction from Low-T | Slight contraction from Low-T |

Note: The lattice parameters for the low-temperature phase can show slight variations depending on the specific sample and analytical conditions.[9][10][11][12][13] The very low-temperature phase exhibits a continuous decrease in unit-cell volume upon cooling, with an abrupt contraction below ~65 K.[6][7]

Experimental Protocols for Crystal Structure Determination

The elucidation of this compound's crystal structure relies on a combination of experimental techniques. A generalized workflow for such an analysis is presented below.

Sample Preparation

-

Sample Selection : High-purity natural or synthetically grown this compound crystals are selected. For powder diffraction, a representative sample is chosen. For single-crystal diffraction, an isolated, well-formed crystal is selected.

-

Powder Preparation : For powder X-ray or neutron diffraction, the this compound sample is ground to a fine, homogeneous powder using an agate mortar and pestle to ensure random orientation of the crystallites.[14]

-

Single-Crystal Mounting : For single-crystal X-ray diffraction, a suitable crystal (typically < 0.5 mm in all dimensions) is mounted on a goniometer head using a cryoloop or a glass fiber.

Data Collection

-

X-ray Diffraction (XRD) :

-

Powder XRD : The powdered sample is placed in a sample holder and irradiated with monochromatic X-rays. The diffraction pattern is collected over a range of 2θ angles. For temperature-dependent studies, the sample is mounted in a high-temperature or cryo-chamber.

-

Single-Crystal XRD : The mounted crystal is placed in an X-ray diffractometer. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.[12]

-

-

Neutron Diffraction : Similar to powder XRD, but a neutron source is used instead of X-rays. Neutron diffraction is particularly useful for accurately locating lighter atoms and distinguishing between elements with similar X-ray scattering factors, such as Cu and Fe.[4]

-

Differential Scanning Calorimetry (DSC) : To determine the precise temperatures of the phase transitions, a small amount of the this compound sample is heated and cooled at a controlled rate in a DSC instrument. The heat flow to or from the sample is measured, and phase transitions are identified as endothermic or exothermic peaks.[4][15]

Data Analysis

-

Phase Identification : The collected diffraction patterns are compared to databases (e.g., the Powder Diffraction File) to confirm the presence of this compound and identify any impurities.

-

Lattice Parameter Refinement : The positions of the diffraction peaks are used to determine the unit cell dimensions (a, b, c, α, β, γ) through a process of indexing and least-squares refinement.

-

Space Group Determination : The systematic absences of certain reflections in the diffraction pattern are used to determine the crystal's space group, which describes its symmetry elements.[12]

-

Structure Solution and Refinement : For single-crystal data, the intensities of the diffraction spots are used to solve the crystal structure, yielding the positions of the atoms within the unit cell. This initial model is then refined to best fit the experimental data.

Conclusion

The crystal structure of this compound is a dynamic system that responds sensitively to changes in temperature. Its progression from a disordered high-temperature cubic phase to more ordered intermediate and low-temperature phases provides valuable insights into the principles of crystallography and solid-state phase transitions. A thorough understanding of its structural chemistry, facilitated by the experimental protocols detailed herein, is essential for its potential application in advanced materials and for a deeper comprehension of its formation in geological environments. The data and visualizations presented in this guide offer a foundational resource for professionals engaged in research and development involving this compound and related sulfide minerals.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Geology > Minerals > this compound [dws.gov.za]

- 3. azomining.com [azomining.com]

- 4. minsocam.org [minsocam.org]

- 5. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 6. The puzzling structure of Cu5FeS4 (this compound) at low temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.iucr.org [journals.iucr.org]

- 8. researchgate.net [researchgate.net]

- 9. mindat.org [mindat.org]

- 10. crystalsymmetry.wordpress.com [crystalsymmetry.wordpress.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. handbookofmineralogy.org [handbookofmineralogy.org]

- 14. Controlled Synthesis and Exploration of CuxFeS4 this compound Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

An In-depth Technical Guide to the Geological Formation Processes of Bornite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bornite (Cu₅FeS₄), a significant copper iron sulfide (B99878) mineral, forms under a wide spectrum of geological conditions, ranging from high-temperature magmatic-hydrothermal systems to low-temperature supergene environments. Understanding the intricate processes of its formation is paramount for mineral exploration, metallurgical processing, and comprehending the geochemical cycling of copper and iron. This technical guide provides a comprehensive overview of the core geological and chemical processes governing this compound formation. It synthesizes data from experimental studies and observations from various ore deposit types, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key processes through logical diagrams.

Core Formation Processes of this compound

This compound's genesis is primarily linked to two overarching geological processes: hypogene (primary) formation from ascending hydrothermal fluids and supergene (secondary) enrichment through the weathering of pre-existing sulfide ores.

Hypogene Formation

Hypogene this compound crystallizes directly from hot, metal-rich fluids originating from magmatic sources.[1] These fluids migrate through rock fractures, leading to the precipitation of this compound and associated minerals as temperature, pressure, and chemical conditions change.[1]

Key Hypogene Environments:

-

Porphyry Copper Deposits: These large, low-grade deposits are a major source of this compound.[1] this compound is a characteristic mineral of the central potassic alteration zone, often found in association with chalcopyrite and magnetite.[2] The formation is driven by the cooling and neutralization of magmatic-hydrothermal fluids.

-

Skarn Deposits: Formed at the contact between magmatic intrusions and carbonate rocks, skarns can host significant this compound mineralization.[1] The interaction of the hot, acidic magmatic fluids with the reactive carbonate host rock leads to the deposition of a distinct suite of calcium-magnesium-iron silicate (B1173343) minerals alongside sulfides like this compound.[3]

-

Hydrothermal Veins: this compound can also be a constituent of mineralized veins, where it precipitates from hydrothermal fluids that have filled fractures in various rock types.[1]

Supergene Enrichment

Supergene processes involve the near-surface alteration of primary sulfide deposits by meteoric water.[4] This leads to the leaching of metals from the upper oxidized zone and their subsequent re-precipitation at or below the water table, forming an enriched zone. Chalcopyrite and this compound in the primary ore are often replaced by more copper-rich sulfides like chalcocite and covellite during this process.[4][5] this compound itself can be a product of the initial stages of supergene enrichment, forming from the alteration of chalcopyrite.[6]

Physicochemical Conditions of this compound Formation

The stability and formation of this compound are critically dependent on temperature, pressure, and the chemical composition of the surrounding fluids, particularly the activities of sulfur and oxygen.

Temperature and Pressure Data

The following table summarizes the temperature and pressure conditions for this compound formation in various geological settings and experimental systems.

| Formation Environment/Method | Temperature (°C) | Pressure | Salinity (wt% NaCl equiv.) | Source(s) |

| Porphyry Copper Deposits | ||||

| Potassic Alteration Zone | 350 - >700 | Lithostatic | 35 - >60 | [7] |

| Phyllic Alteration (overprint) | 220 - 380 | Hydrostatic | <10 | [7] |

| Hydrothermal Synthesis | ||||

| Replacement of Chalcopyrite | 200 - 320 | Autogenous | Not specified | [8] |

| Sulfidation of Hematite | 200 - 300 | Not specified | Not specified | [9][10] |

| Experimental Phase Equilibria | ||||

| This compound Solid Solution Stability | >300 | Not specified | Not applicable | [11] |

Geochemistry of Ore-Forming Fluids

Hydrothermal fluids responsible for hypogene this compound deposition are typically hot, saline, and acidic brines of magmatic origin.[12][13] Key chemical parameters influencing this compound precipitation include:

-

Sulfur Fugacity (fS₂): The activity of sulfur in the fluid is a critical control. This compound is stable at intermediate sulfur fugacities, typically between the stability fields of pyrite-chalcopyrite and chalcopyrite-magnetite assemblages.

-

Oxygen Fugacity (fO₂): Oxygen fugacity influences the oxidation state of iron and sulfur in the fluid, thereby affecting the stability of sulfide minerals.

-

pH: The acidity of the fluid affects the solubility of metals and the speciation of sulfur. Neutralization of acidic magmatic fluids, often through interaction with host rocks, can trigger sulfide precipitation.[12]

-

Metal Concentrations: The concentrations of copper and iron in the hydrothermal fluid are fundamental for the formation of this compound.

Experimental Protocols for this compound Synthesis

The synthesis of this compound under controlled laboratory conditions provides invaluable insights into its formation mechanisms. Two common methods are detailed below.

Hydrothermal Replacement of Chalcopyrite

This method simulates the natural alteration of chalcopyrite to this compound in hydrothermal systems.

Methodology:

-

Starting Materials: Natural chalcopyrite grains of a known composition are used as the substrate. The fluid phase consists of a solution containing a copper source (e.g., Cu(I) chloride) and a sulfide source (e.g., hydrosulfide).[8]

-

Reaction Setup: The chalcopyrite grains and the solution are sealed in a Teflon-lined stainless-steel autoclave.[14]

-

Experimental Conditions: The autoclave is heated to a specific temperature (e.g., 200–320°C) for a set duration. The pressure is autogenous, meaning it is determined by the vapor pressure of the solution at the experimental temperature.[8]

-

Analysis: After the experiment, the solid products are recovered, washed, and analyzed using techniques such as scanning electron microscopy (SEM), X-ray diffraction (XRD), and electron probe microanalysis (EPMA) to identify the newly formed phases and their textural relationships with the reactant chalcopyrite.[8]

Hot-Injection Synthesis of this compound Nanocrystals

This technique is employed for the controlled synthesis of this compound nanoparticles and offers precise control over particle size and composition.

Methodology:

-

Precursor Preparation: Metal precursors, typically copper(II) acetylacetonate (B107027) and iron(III) acetylacetonate, are dissolved in a high-boiling point organic solvent such as oleylamine (B85491) (OA).[15][16] A separate sulfur precursor solution is prepared by dissolving elemental sulfur in oleylamine.[15]

-

Reaction Setup: The metal precursor solution is heated to a high temperature (e.g., 180°C) under an inert atmosphere (e.g., argon) in a reaction flask.[15][16]

-

Injection: A solution of a sulfurizing agent (e.g., dodecanethiol - DDT) is rapidly injected into the hot metal precursor solution, followed by the dropwise addition of the sulfur-oleylamine solution.[15][16] This rapid injection induces burst nucleation of the nanoparticles.

-

Growth and Isolation: The reaction is allowed to proceed for a specific time to control the growth of the nanocrystals. The reaction is then quenched, and the nanoparticles are isolated by precipitation with a non-solvent (e.g., ethanol) and centrifugation.[15][17][18]

-

Characterization: The size, shape, crystal structure, and composition of the resulting this compound nanocrystals are characterized using transmission electron microscopy (TEM), XRD, and energy-dispersive X-ray spectroscopy (EDX).[15][16]

Visualizing this compound Formation Processes

The following diagrams, generated using the DOT language, illustrate key logical relationships and workflows in the formation of this compound.

References

- 1. geologyscience.com [geologyscience.com]

- 2. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 3. earthsci.org [earthsci.org]

- 4. portergeo.com.au [portergeo.com.au]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 8. researchgate.net [researchgate.net]

- 9. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pure.psu.edu [pure.psu.edu]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. sites.bu.edu [sites.bu.edu]

- 17. researchgate.net [researchgate.net]

- 18. set-science.com [set-science.com]

An In-depth Technical Guide to the Mineralogical Properties and Identification of Bornite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bornite, a sulfide (B99878) mineral with the chemical formula Cu₅FeS₄, is a significant ore of copper.[1][2] Also known as peacock ore due to its characteristic iridescent tarnish, this compound is of considerable interest to researchers in geology, materials science, and metallurgy.[2][3] This technical guide provides a comprehensive overview of the mineralogical properties of this compound and detailed protocols for its identification, tailored for a scientific audience. The information presented herein is critical for the accurate characterization of this mineral in various research and industrial applications, including its potential relevance in understanding metal-protein interactions and biocompatibility for drug development professionals.

Mineralogical Properties of this compound

This compound's physical and chemical properties are key to its identification and differentiation from other sulfide minerals. A summary of these properties is presented below.

Data Presentation: Quantitative Mineralogical Properties of this compound

| Property | Value | References |

| Chemical Formula | Cu₅FeS₄ | [1][2][4] |

| Crystal System | Orthorhombic (pseudo-cubic) | [1][2][5] |

| Mohs Hardness | 3 - 3.25 | [1][2][5] |

| Specific Gravity | 5.06 - 5.09 g/cm³ | [6] |

| Density | 4.9 - 5.3 g/cm³ | [2][5] |

| Unit Cell Parameters | a = 10.95 Å, b = 21.862 Å, c = 10.95 Å | [1] |

Qualitative Mineralogical Properties of this compound

| Property | Description | References |

| Color | On fresh surfaces, this compound is copper-red to bronze-brown. It quickly tarnishes to iridescent shades of blue, purple, and red upon exposure to air and moisture. This tarnish is a key identifying feature. | [1][3][6] |

| Luster | Metallic on fresh surfaces. | [1][2] |

| Streak | Grayish-black. | [1][3] |

| Cleavage | Poor to indistinct on {111}. | [1][5] |

| Fracture | Uneven to subconchoidal. | [1][2][5] |

| Tenacity | Brittle. | [1][5] |

| Twinning | Penetration twins on {111} are common. | [1][5] |

| Magnetism | Becomes magnetic after heating. | [5][7] |

Identification of this compound

The accurate identification of this compound involves a combination of physical observation and instrumental analysis. Its distinctive tarnish is a primary indicator, but for scientific purposes, more rigorous methods are required.

Tarnishing Process

The vibrant iridescence of this compound is a result of the formation of a thin oxidation layer on its surface when exposed to air.[2][6] This layer, composed of various copper and iron oxides and sulfates, interferes with light reflection, producing the characteristic "peacock" colors.[6] It is important to note that chalcopyrite (CuFeS₂) can also exhibit a similar tarnish, sometimes artificially induced with acid, and is often misleadingly sold as "peacock ore".[3][8] A key difference is that a fresh surface of this compound is copper-red or brownish-bronze, while chalcopyrite is brassy yellow.[9][10]

Associated Minerals and Geological Occurrence

This compound is commonly found in hydrothermal copper ore deposits.[5] It is frequently associated with other sulfide minerals, providing contextual clues for its identification.

Commonly Associated Minerals:

Geological Occurrences:

Experimental Protocols for this compound Identification

For unambiguous identification, especially in research settings, instrumental analysis is essential. The following are detailed methodologies for key experimental techniques.

Optical Mineralogy (Reflected Light Microscopy)

Methodology:

-

Sample Preparation:

-

A polished thick section or a polished thin section of the rock or ore sample containing the suspected this compound is prepared.

-

The sample surface must be highly polished and free of scratches to ensure accurate optical observations.

-

-

Microscope Setup:

-

A petrographic microscope equipped for reflected light (ore microscope) is used.

-

The light source should be properly aligned and calibrated.

-

-

Observations under Plane-Polarized Light:

-

Color: On a fresh, untarnished surface, this compound appears pinkish-brown to orange.[12][13] Tarnished areas will show the characteristic iridescent purple.[12]

-

Reflectance: this compound has a medium reflectance.[13]

-

Pleochroism: Weak but may be noticeable, especially along grain boundaries.[1][13]

-

-

Observations under Crossed-Polarized Light:

X-Ray Diffraction (XRD)

Methodology:

-

Sample Preparation:

-

Instrument Parameters:

-

A standard powder X-ray diffractometer is used.

-

Typical operating conditions involve Cu Kα radiation.

-

The instrument should be calibrated using a standard reference material (e.g., silicon).[14]

-

-

Data Collection:

-

The sample is scanned over a range of 2θ angles (e.g., 5° to 70°).

-

The scan speed and step size are set to obtain a high-quality diffraction pattern.

-

-

Data Analysis:

-

The resulting diffractogram, a plot of intensity versus 2θ, is analyzed.

-

The positions and intensities of the diffraction peaks are compared to a standard reference database, such as the International Centre for Diffraction Data (ICDD), to identify the mineral phases present.[15]

-

Electron Probe Microanalysis (EPMA)

Methodology:

-

Sample Preparation:

-

A polished thick or thin section of the sample is prepared, similar to that for optical mineralogy.

-

The sample surface is coated with a thin layer of carbon to make it conductive.[16]

-

-

Instrument Parameters:

-

Data Collection:

-

The electron beam is focused on a specific point on the this compound grain.

-

The instrument measures the wavelengths and intensities of the characteristic X-rays emitted from the sample.

-

-

Data Analysis:

-

The elemental composition is determined by comparing the X-ray intensities from the sample to those of known standards.[5]

-

Matrix corrections (e.g., ZAF or PAP) are applied to obtain accurate quantitative results.[1] This technique provides a precise chemical composition of the this compound, confirming the proportions of Cu, Fe, and S.

-

Mandatory Visualization

Graphviz Diagrams

Caption: Workflow for the systematic identification of this compound.

Caption: Interrelationships of this compound's key properties.

References

- 1. researchgate.net [researchgate.net]

- 2. d-nb.info [d-nb.info]

- 3. Minor and trace elements in this compound and associated Cu–(Fe)-sulfides: A LA-ICP-MS studythis compound mineral chemistry [ouci.dntb.gov.ua]

- 4. Electron probe micro-analyzer (EPMA) [serc.carleton.edu]

- 5. geology.wisc.edu [geology.wisc.edu]

- 6. worldagroforestry.org [worldagroforestry.org]

- 7. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 8. geokniga.org [geokniga.org]

- 9. Frontiers | Sphalerite as a non-traditional critical metal source: Correlative microscopy (EPMA, EBSD, and APT) of cobalt-enriched sulfides from the sediment-hosted copper-cobalt Dolostone Ore Formation deposit, Namibia [frontiersin.org]

- 10. ANALYTICAL METHODS: SAMPLE PREPARATION [www-odp.tamu.edu]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. geokniga.org [geokniga.org]

- 14. geoinfo.nmt.edu [geoinfo.nmt.edu]

- 15. saimm.co.za [saimm.co.za]

- 16. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

Bornite (Cu₅FeS₄): A Technical Examination of its Chemical Composition and Structure

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Bornite (Cu₅FeS₄), a sulfide (B99878) mineral of significant importance as a copper ore, presents a fascinating case study in solid-state chemistry and mineralogy. Its unique crystal structure, variable chemical composition, and temperature-dependent phase transitions have been the subject of extensive research. This technical guide provides a comprehensive overview of the chemical and structural characteristics of this compound, intended for a scientific audience. It consolidates quantitative data on its composition, details the experimental protocols for its characterization, and visualizes key structural and analytical pathways. This document serves as a foundational resource for professionals engaged in materials science, geochemistry, and related fields where an in-depth understanding of such mineral phases is crucial.

Introduction

This compound, colloquially known as "peacock ore" due to its vibrant iridescent tarnish, is a copper iron sulfide with the ideal stoichiometric formula Cu₅FeS₄.[1] It is a primary copper mineral in many ore deposits worldwide, often found in association with other sulfides like chalcopyrite, chalcocite, and pyrite.[1][2] The mineral's economic importance is underscored by its high copper content, which is approximately 63% by mass.[3] Beyond its role as an ore, this compound's complex crystal chemistry, including cation ordering and solid solution behavior, makes it a subject of significant academic interest.

This guide delves into the core technical aspects of this compound, focusing on its chemical composition, crystallographic structure, and the analytical methodologies employed for its characterization.

Chemical Composition

The idealized chemical formula for this compound is Cu₅FeS₄.[2][3] However, natural this compound samples often exhibit substantial variation in the relative amounts of copper and iron, indicating a degree of solid solution.[3]

Stoichiometry and Elemental Composition

The theoretical elemental weight percentages for stoichiometric Cu₅FeS₄ are presented in Table 1. Natural samples, however, can deviate from this ideal composition.

Table 1: Theoretical and Observed Elemental Composition of this compound

| Element | Symbol | Theoretical Wt. % (Cu₅FeS₄) | Observed Wt. % (Example 1)[4] | Observed Wt. % (Example 2)[4] |

| Copper | Cu | 63.33 | 62.99 | 62.8 |

| Iron | Fe | 11.12 | 11.23 | 11.4 |

| Sulfur | S | 25.55 | 25.58 | 25.7 |

| Total | 100.00 | 99.90 | 99.9 |

Example 1: Superior, Arizona, USA. Example 2: Monte Catini, Tuscany, Italy (analyzed by electron microprobe).[4]

Solid Solution and Impurities

This compound forms a solid solution series with other copper sulfide minerals, notably digenite (Cu₉S₅).[3] This solid solution, often referred to as the this compound-digenite solid solution (bdss), is temperature-dependent.[5] At temperatures above 228 °C, a continuous solid solution exists.[6] Upon cooling, exsolution of minerals like chalcopyrite (CuFeS₂) can occur.[3][4]

Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS) studies have revealed that this compound can host a variety of trace elements. These substitutions can provide valuable information about the ore-forming environment.

Table 2: Common Trace Elements in this compound

| Element | Symbol | Typical Concentration Range | Notes |

| Silver | Ag | ppm to >1 wt.% | Preferentially partitions into this compound over chalcopyrite, but into digenite/chalcocite over this compound.[7][8][9] |

| Bismuth | Bi | ppm to >1 wt.% | Shows strong partitioning into this compound relative to coexisting sulfides.[7][8] |

| Selenium | Se | up to several thousand ppm | Concentrations can correlate with the presence of selenide (B1212193) micro-inclusions.[7] |

| Tellurium | Te | up to several thousand ppm | Often associated with Ag and Au, sometimes as telluride nano-inclusions.[7][10] |

| Gold | Au | Generally low ppm | This compound is a relatively poor host for gold in solid solution; higher concentrations are often due to micro-inclusions.[8][10] |

Crystal Structure and Properties

This compound's crystal structure is complex and exhibits temperature-dependent polymorphism.

Crystal System and Space Group

At ambient temperatures (below ~200°C), this compound has an orthorhombic crystal structure, belonging to the space group Pbca.[3] This low-temperature form is a superstructure of a simpler high-temperature cubic form.[1][3]

Table 3: Crystallographic Data for Low-Temperature this compound

| Parameter | Value | Reference |

| Crystal System | Orthorhombic (pseudo-cubic) | [3][4] |

| Space Group | Pbca | [3] |

| Unit Cell Parameters | a ≈ 10.97 Å, b ≈ 21.88 Å, c ≈ 10.96 Å | [11] |

| Formula Units (Z) | 16 | [3] |

Structural Transitions

This compound undergoes two key phase transitions at elevated temperatures.[1][3]

-

Low to Intermediate Transition (~200 °C): The low-temperature orthorhombic (Pbca) superstructure transforms into an intermediate, disordered cubic form. This transition is strongly first-order and shows significant thermal hysteresis.[1][3]

-

Intermediate to High Transition (~265 °C): The intermediate cubic form transitions to a high-temperature cubic structure (space group Fm3m) with a smaller unit cell (a ≈ 5.50 Å).[3] In this high-temperature phase, the copper and iron atoms are randomly distributed within a cubic close-packed sulfur framework.[3]

The ordering of copper and iron atoms and vacancies upon cooling is what gives rise to the larger superstructures of the intermediate and low-temperature forms.[3]

Caption: Temperature-dependent polymorphic transitions in this compound.

Experimental Protocols for Characterization

A multi-technique approach is required for the comprehensive characterization of this compound. The general workflow involves initial identification followed by detailed structural and chemical analysis.

Caption: A typical workflow for the detailed analysis of this compound samples.

X-Ray Diffraction (XRD)

XRD is fundamental for phase identification and the determination of crystallographic parameters.

-

Objective: To confirm the mineral phase as this compound and determine its crystal structure, unit cell parameters, and space group.

-

Methodology:

-

Sample Preparation: A pure mineral separate of this compound is ground to a fine powder (typically <10 µm) in an agate mortar to ensure random crystallite orientation.[12]

-

Instrument Setup: A powder diffractometer is used, commonly with Cu Kα radiation. Data is collected over a range of 2θ angles (e.g., 5° to 80°), with a defined step size and counting time per step.

-

Data Analysis: The resulting diffraction pattern is compared against a standard reference database (e.g., the Powder Diffraction File™ from the ICDD) for phase identification.[13] For structural refinement, Rietveld analysis is performed on the diffraction data to refine lattice parameters, atomic positions, and other structural details.

-

Electron Probe Microanalysis (EPMA)

EPMA is the primary technique for obtaining accurate quantitative analyses of major and minor elements in this compound.

-

Objective: To determine the precise weight percentages of Cu, Fe, S, and other minor elements at the micrometer scale.

-

Methodology:

-

Sample Preparation: A sample of this compound is embedded in epoxy and polished to a smooth, flat (0.25 µm diamond finish), and carbon-coated surface to ensure conductivity.[14]

-

Instrument Setup: An electron probe microanalyzer is used. Typical operating conditions for sulfide analysis are an accelerating voltage of 15-20 kV and a beam current of 10-20 nA, with a focused electron beam.[15]

-

Analysis: The intensities of characteristic X-rays emitted from the sample are measured using Wavelength-Dispersive Spectrometers (WDS).[16] These intensities are compared to those measured from well-characterized standards (e.g., pure Cu, FeS₂, Ag₂S) under the same analytical conditions.

-

Data Correction: A matrix correction procedure (e.g., ZAF or φ(ρz)) is applied to the raw data to account for differences in atomic number (Z), absorption (A), and fluorescence (F) effects between the sample and the standards.[14]

-

Laser Ablation-Inductively Coupled-Mass Spectrometry (LA-ICP-MS)

This technique is employed for quantitative analysis of trace elements at low concentrations (ppm to ppb).

-

Objective: To quantify the concentration of trace elements (e.g., Ag, Bi, Se, Te, Au) within the this compound crystal lattice.

-

Methodology:

-

Sample Preparation: The same polished and carbon-coated mount used for EPMA can be used.

-

Instrument Setup: A high-power laser (e.g., Nd:YAG or excimer) is coupled to an ICP-MS. The laser ablates a small amount of material from the sample surface in a defined spot or raster pattern.

-

Analysis: The ablated material is transported by a carrier gas (e.g., He or Ar) into the plasma of the ICP-MS, where it is ionized. The ions are then separated by their mass-to-charge ratio and counted.

-

Quantification: The signal intensities from the sample are normalized to an internal standard (an element of known concentration, often determined by EPMA, like Fe) and calibrated against an external standard reference material (e.g., certified glass standards or well-characterized sulfide standards).[7]

-

⁵⁷Fe Mössbauer Spectroscopy

This technique is specifically sensitive to the iron in the sample, providing information on its valence state, coordination, and magnetic properties.

-

Objective: To determine the oxidation state (Fe²⁺ vs. Fe³⁺) and local electronic environment of iron atoms in the this compound structure.

-

Methodology:

-

Sample Preparation: A powdered sample of this compound is placed in a sample holder.[12]

-

Instrument Setup: A Mössbauer spectrometer is used, which consists of a ⁵⁷Co radioactive source, a velocity transducer to modulate the gamma-ray energy via the Doppler effect, a detector, and data acquisition electronics.

-

Analysis: The sample is exposed to the gamma rays from the ⁵⁷Co source. The resonant absorption of these gamma rays by the ⁵⁷Fe nuclei in the this compound is measured as a function of the source velocity.

-

Data Interpretation: The resulting spectrum is fitted to determine hyperfine parameters such as the isomer shift (IS) and quadrupole splitting (QS). For this compound at room temperature, the spectrum is typically a doublet with an isomer shift corresponding to a high-spin Fe³⁺ state.[12][17]

-

Geochemical Pathways

This compound's formation and alteration are key processes in the geochemical cycling of copper. It can form as a primary mineral in hydrothermal systems or as a secondary mineral through the alteration of other sulfides.

Caption: Formation and alteration relationships involving this compound.

Conclusion

This compound (Cu₅FeS₄) is a mineral defined by its chemical and structural complexity. Its composition is not fixed, showing significant solid solution and capacity to incorporate a range of economically and geochemically important trace elements. The structure of this compound is characterized by temperature-dependent polymorphism driven by cation ordering. A comprehensive understanding of this mineral requires a suite of advanced analytical techniques, including XRD for structural determination, EPMA for major element quantification, LA-ICP-MS for trace element analysis, and Mössbauer spectroscopy for probing the state of iron. The detailed characterization of this compound not only provides insights into fundamental solid-state chemistry but also has practical applications in mineral processing and exploration geology.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. minsocam.org [minsocam.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Minor and trace elements in this compound and associated Cu–(Fe)-sulfides: A LA-ICP-MS studythis compound mineral chemistry. - OceanRep [oceanrep.geomar.de]

- 9. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 13. digital.library.unt.edu [digital.library.unt.edu]

- 14. jsg.utexas.edu [jsg.utexas.edu]

- 15. geology.wisc.edu [geology.wisc.edu]

- 16. Electron probe microanalysis - Wikipedia [en.wikipedia.org]

- 17. bibliotekanauki.pl [bibliotekanauki.pl]

Unveiling the Structural Metamorphosis of Bornite: A Technical Guide to its Phase Transitions at Varying Temperatures

Authored for Researchers, Scientists, and Professionals in Drug Development

Bornite (Cu₅FeS₄), a copper iron sulfide (B99878) mineral, exhibits a fascinating series of temperature-dependent phase transitions, which are critical to understanding its physical and chemical properties. These transformations involve significant changes in crystal structure, symmetry, and the ordering of copper and iron cations and vacancies within the crystal lattice. This technical guide provides a comprehensive overview of the phase transitions of this compound, detailing the quantitative data associated with these changes, the experimental protocols for their characterization, and visual representations of the transition pathways and experimental workflows.

Temperature-Dependent Polymorphs of this compound

This compound is known to exist in at least three distinct polymorphic forms at atmospheric pressure: a low-temperature orthorhombic phase, an intermediate-temperature cubic phase, and a high-temperature cubic phase. The transitions between these phases are reversible and occur at specific temperatures, although some variation is observed depending on the sample's stoichiometry and origin (natural versus synthetic).

Summary of this compound Phases and Transition Temperatures

The key crystallographic and thermal data for the different phases of this compound are summarized in the tables below.

| Phase | Crystal System | Space Group | Temperature Range (°C) | Transition on Heating (°C) |

| Low-Temperature this compound | Orthorhombic | Pbca | < ~200 | ~197–207 (to Intermediate)[1][2] |

| Intermediate-Temperature this compound | Cubic | Fm-3m | ~200 – 265 | ~259–273 (to High)[1][2] |

| High-Temperature this compound | Cubic | Fm-3m | > ~265 | - |

Note: Transition temperatures can vary. For instance, synthetic this compound may show the low-to-intermediate transition at temperatures as low as 154°C[1][2].

Lattice Parameters of this compound Polymorphs

The unit cell dimensions of this compound's polymorphs reflect the structural changes occurring during phase transitions. The low-temperature form has a larger, lower-symmetry supercell that transforms into smaller, higher-symmetry cubic cells at elevated temperatures.

| Phase | a (Å) | b (Å) | c (Å) | Reference |

| Low-Temperature (orthorhombic) | 10.950 | 21.862 | 10.950 | [3][4] |

| Intermediate-Temperature (cubic, 2a superstructure) | ~10.95 | ~10.95 | ~10.95 | [1] |

| High-Temperature (cubic, 1a subcell) | ~5.50 | ~5.50 | ~5.50 | [2] |

Thermodynamic Data for this compound Phase Transitions

The phase transitions in this compound are associated with distinct thermal anomalies, which can be quantified using techniques like Differential Scanning Calorimetry (DSC).

| Transition | Enthalpy of Transition (cal/mole) | Reference |

| Low → Intermediate (at 485 K / 212 °C) | 1430 | [5] |

Note: The literature reports a range of transition temperatures, and the enthalpy values may vary accordingly.

Visualizing this compound's Phase Transitions and Experimental Workflows

To elucidate the relationships between the different phases of this compound and the experimental procedures used to study them, the following diagrams are provided.

Detailed Experimental Protocols

The characterization of this compound's phase transitions relies on a suite of thermoanalytical and crystallographic techniques. The following sections provide detailed methodologies for the key experiments cited in the study of this mineral.

Differential Scanning Calorimetry (DSC)

DSC is employed to measure the heat flow associated with phase transitions as a function of temperature, allowing for the precise determination of transition temperatures and enthalpies.

Objective: To identify the temperatures and enthalpies of the low-to-intermediate and intermediate-to-high temperature phase transitions in this compound.

Methodology:

-

Sample Preparation:

-

A small, pure fragment of this compound (typically 5-15 mg) is carefully weighed using a microbalance.

-

The sample is placed in an aluminum or graphite (B72142) crucible. For sulfide minerals, which can be reactive, hermetically sealed crucibles are often used to prevent oxidation or sulfur loss.

-

-

Instrument Setup:

-

The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium and zinc).

-

An inert atmosphere is established in the sample chamber by purging with high-purity nitrogen or argon gas at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation of the sample.

-

-

Data Acquisition:

-

An empty, sealed crucible is used as a reference.

-

The sample is subjected to a controlled heating and cooling program. A typical program involves heating from room temperature to approximately 350°C at a constant rate (e.g., 10°C/min), followed by a controlled cooling ramp (e.g., 5-10°C/min) back to the starting temperature.

-

The heat flow to the sample relative to the reference is recorded as a function of temperature.

-

-

Data Analysis:

-

The resulting DSC curve is analyzed to identify endothermic peaks on heating (or exothermic peaks on cooling) that correspond to phase transitions.

-

The onset temperature and the peak maximum of these thermal events are determined.

-

The enthalpy of transition (ΔH) is calculated by integrating the area under the transition peak.

-

High-Temperature X-ray Diffraction (HT-XRD)

HT-XRD is a powerful technique for studying temperature-induced changes in the crystal structure of materials. It allows for the identification of different crystalline phases and the determination of their lattice parameters as a function of temperature.

Objective: To determine the crystal structure and lattice parameters of this compound's polymorphs and to observe the structural changes at the transition temperatures.

Methodology:

-

Sample Preparation:

-

A representative sample of this compound is ground to a fine powder (particle size < 10 µm) in an agate mortar to ensure random crystallite orientation.

-

The powder is mounted on a high-temperature sample stage (e.g., a platinum or ceramic strip heater). A thin, uniform layer of the powder is applied to the sample holder.

-

-

Instrument Setup:

-

The XRD instrument is equipped with a high-temperature chamber that allows for precise temperature control and atmospheric regulation.

-

The chamber is typically evacuated and backfilled with an inert gas (e.g., helium or nitrogen) to prevent sample oxidation at elevated temperatures.

-

The instrument is aligned and calibrated at room temperature using a standard reference material (e.g., silicon or LaB₆).

-

-

Data Acquisition:

-

A series of XRD patterns is collected in-situ as the sample is heated through the temperature range of interest (e.g., from room temperature to 300°C).

-

Data is collected at discrete temperature intervals, with a sufficient soaking time at each temperature to ensure thermal equilibrium.

-

Each diffraction pattern is typically collected over a 2θ range that covers the principal diffraction peaks of all expected this compound phases.

-

-

Data Analysis:

-

The collected XRD patterns are analyzed to identify the crystalline phases present at each temperature by comparing the peak positions and intensities to reference patterns from crystallographic databases.

-

Rietveld refinement is performed on the diffraction data at each temperature to obtain precise lattice parameters, atomic positions, and phase fractions. This method involves fitting a calculated diffraction pattern to the experimental data, allowing for a detailed structural analysis.

-

Transmission Electron Microscopy (TEM) with In-situ Heating

TEM provides direct visualization of the microstructure of this compound and can be used to study the formation and evolution of domains and superstructures associated with phase transitions. In-situ heating experiments allow for the direct observation of these transformations in real-time.

Objective: To observe microstructural changes, such as the development of superstructures and antiphase domains, during the phase transitions of this compound.

Methodology:

-

Sample Preparation:

-

An electron-transparent thin foil of the this compound sample is prepared. A common method is Focused Ion Beam (FIB) milling, which allows for site-specific sample extraction.

-

A small section of the bulk sample is identified, and a protective layer (e.g., platinum) is deposited on the surface.

-

A Ga⁺ ion beam is used to mill trenches on either side of the region of interest, creating a thin lamella.

-

The lamella is then lifted out using a micromanipulator and attached to a TEM grid.

-

Final thinning is performed with a low-energy Ga⁺ beam to remove any amorphous surface layers created during the initial milling.

-

-

Instrument Setup:

-

The thin foil is placed in a specialized TEM holder equipped with a heating element.

-

The TEM is operated at a suitable accelerating voltage (e.g., 200-300 kV).

-

-

Data Acquisition:

-

The sample is heated in a controlled manner within the TEM.

-

Bright-field and dark-field imaging are used to observe changes in the microstructure as the sample is heated through the phase transition temperatures.

-

Selected Area Electron Diffraction (SAED) patterns are collected at different temperatures to monitor changes in the crystal structure and the appearance or disappearance of superstructure reflections.

-

-

Data Analysis:

-

The images are analyzed to characterize the morphology and size of domains and other microstructural features.

-

The SAED patterns are indexed to determine the crystal structure and orientation at different temperatures, providing direct evidence of the phase transitions.

-

This comprehensive guide provides the foundational knowledge and detailed methodologies for the investigation of this compound's temperature-dependent phase transitions. The data and protocols presented herein are intended to serve as a valuable resource for researchers and scientists in the fields of materials science, mineralogy, and drug development, where a thorough understanding of the structural behavior of crystalline materials is paramount.

References

- 1. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 2. researchgate.net [researchgate.net]

- 3. In situ high-temperature X-ray diffraction characterization of silver sulfide, Ag2S | Powder Diffraction | Cambridge Core [cambridge.org]

- 4. geology.wisc.edu [geology.wisc.edu]

- 5. real.mtak.hu [real.mtak.hu]

An In-depth Technical Guide to the Bornite-Chalcopyrite-Digenite Solid Solution Series

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solid solution series involving the sulfide (B99878) minerals bornite (Cu₅FeS₄), chalcopyrite (CuFeS₂), and digenite (Cu₉S₅). This complex system is of significant interest in economic geology and materials science. This document outlines the phase relations, thermodynamic properties, and experimental methodologies used to characterize these mineral intergrowths, presenting quantitative data in structured tables and visualizing key concepts through detailed diagrams.

Introduction to the Cu-Fe-S System

The ternary system of copper, iron, and sulfur is fundamental to understanding the formation of many ore deposits. Within this system, this compound, chalcopyrite, and digenite are key phases that exhibit complex solid solution and exsolution behaviors. This compound and digenite form a complete solid solution at elevated temperatures, while chalcopyrite can exsolve from this solid solution under certain conditions. These interactions are critical in determining the textural and compositional evolution of copper ores.

Phase Relations and Solid Solutions

The phase relationships within the this compound-chalcopyrite-digenite system are highly dependent on temperature. At temperatures above approximately 265°C to 330°C, this compound and digenite form a continuous solid solution, often referred to as the this compound-digenite solid solution (bdss).[1][2][3] This high-temperature solid solution is characterized by a cubic structure.[2]

Upon cooling, this solid solution becomes unstable and exsolves, leading to the formation of intergrowths of this compound and digenite.[1][4] The kinetics of this exsolution are rapid, which explains the scarcity of natural occurrences of intermediate compositions within this solid solution series.[4]

Chalcopyrite does not form a complete solid solution with this compound or digenite under most conditions.[5] However, substantial solid solution of chalcopyrite in this compound is possible at elevated temperatures.[6] Exsolution of chalcopyrite from a this compound-digenite solid solution is a recognized phenomenon and can be driven by the presence of fluids.[7] This process is often observed as lamellar intergrowths of chalcopyrite within a this compound host.

The this compound-Digenite Join

The join between this compound (Cu₅FeS₄) and digenite (Cu₉S₅) represents a critical binary system within the larger Cu-Fe-S ternary. A revised phase diagram for this join, based on in-situ neutron diffraction and differential scanning calorimetry (DSC) experiments, shows a consolute point at the composition of Cu₅FeS₄ and a temperature of 265°C.[8] Below this temperature, the solid solution is incomplete, and two phases, a this compound-rich phase and a digenite-rich phase, coexist.

Quantitative Data

The following tables summarize key quantitative data extracted from various experimental studies on the this compound-chalcopyrite-digenite system.

Table 1: Compositional Data of Coexisting Phases

| Temperature (°C) | System | Coexisting Phases | Composition (wt %) | Reference |

| 300 | Cu-Fe-S | This compound ss - Digenite ss | Bn₉₀Dg₁₀ | [9][10] |

| 240 | Cu-Fe-S | This compound ss - Digenite ss | Bn₆₀Dg₄₀ | [11] |

| 200 | Cu-Fe-S | This compound ss - Digenite ss | Bn₄₇Dg₅₃ | [9][10] |

| 320 | Cu-Fe-S | This compound ss | Near-stoichiometric this compound | [9][10] |

Table 2: Crystallographic Data

| Mineral | Crystal System (at room temp.) | Space Group | Lattice Parameters (Å) | Reference |

| This compound | Orthorhombic (pseudo-cubic) | Pbca | a = 10.950, b = 21.862, c = 10.950 | |

| Chalcopyrite | Tetragonal | I-42d | a = 5.289, c = 10.423 | |

| Digenite (low) | - | - | a ≈ 5.5 | [4] |

| High-T bdss | Cubic | Fm3m | a ≈ 5.5-5.6 | [2] |

Experimental Protocols

The understanding of the this compound-chalcopyrite-digenite solid solution series is built upon a variety of experimental techniques designed to synthesize these phases and study their behavior at different temperatures and pressures.

Synthesis Methods

-

Evacuated Silica (B1680970) Glass Tube Method: This is a common technique for synthesizing sulfide minerals. High-purity elements (Cu, Fe, S) are weighed in stoichiometric proportions and sealed in an evacuated silica glass tube. The tube is then heated in a furnace to the desired reaction temperature (e.g., 600°C) for a specified duration to allow for complete reaction and homogenization.[4] The samples are then quenched in water to preserve the high-temperature phase assemblages.[4]

-

Hydrothermal Synthesis: This method is used to simulate natural hydrothermal processes. Reactants, such as chalcopyrite powder, are placed in a capsule with a solution (e.g., containing Cu(I) and hydrosulfide) and heated in an autoclave to temperatures ranging from 200-320°C.[9][10] This technique is particularly useful for studying fluid-mediated reactions and replacement textures.[7]

Analytical Techniques

-

High-Resolution Neutron Powder Diffraction (HRPD): This technique is employed to study the crystal structure of the synthesized phases at various temperatures. Time-of-flight neutron diffraction patterns are collected, and the data is analyzed to determine lattice parameters and identify coexisting phases.[4][8]

-

Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow associated with phase transitions as a function of temperature. This allows for the precise determination of transition temperatures, such as the solvus temperature in the this compound-digenite system.[8]

-

Electron Probe Microanalysis (EPMA): EPMA is used to determine the chemical composition of the synthesized mineral phases with high spatial resolution.

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These imaging techniques are used to observe the microtextures and intergrowths of the different phases, such as exsolution lamellae.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the this compound-chalcopyrite-digenite system.

Caption: Conceptual Cu-Fe-S ternary diagram showing the relative positions of this compound, chalcopyrite, and digenite.

Caption: Workflow for the synthesis and analysis of this compound-chalcopyrite-digenite solid solutions.

Caption: Logical relationship between temperature, composition, and resulting mineral structures.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. rruff.net [rruff.net]

- 3. d-nb.info [d-nb.info]

- 4. Rapid exsolution behaviour in the this compound–digenite series, and implications for natural ore assemblages | Mineralogical Magazine | Cambridge Core [cambridge.org]

- 5. Chalcopyrite - Wikipedia [en.wikipedia.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 8. A revised phase diagram for the this compound-digenite join from in situ neutron diffraction and DSC experiments | Mineralogical Magazine | Cambridge Core [cambridge.org]

- 9. The replacement of chalcopyrite by this compound under hydrothe... [degruyterbrill.com]

- 10. The replacement of chalcopyrite by this compound under hydrothermal conditions. - OceanRep [oceanrep.geomar.de]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Weathering and Oxidation of Bornite

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bornite (Cu₅FeS₄) is a significant copper iron sulfide (B99878) mineral and a primary ore for copper extraction.[1] Its behavior under weathering and oxidation conditions is of critical interest in various fields, including hydrometallurgy, environmental science, and economic geology. This technical guide provides a comprehensive overview of the chemical and mineralogical transformations this compound undergoes during weathering, the resulting oxidation products, and the methodologies used to study these processes. The supergene enrichment of this compound, a natural process concentrating copper near the Earth's surface, is a key focus, as it enhances the economic viability of ore deposits.[1] Understanding these weathering pathways is crucial for optimizing copper leaching processes and mitigating the environmental impact of mining operations.

The Geochemistry of this compound Weathering

The weathering of this compound is a complex geochemical process driven by exposure to atmospheric oxygen and meteoric water. This leads to the oxidation of the primary sulfide mineral and the formation of a variety of secondary minerals. This process is particularly important in the context of supergene enrichment, where leached metals from the upper, oxidized zone of an ore deposit are redeposited at depth, leading to a significant increase in copper concentration.

The initial stage of this compound weathering involves the oxidation of iron and the release of copper ions into solution. The presence of different oxidants, such as oxygen, ferric ions (Fe³⁺), and hydrogen peroxide, significantly influences the reaction kinetics and the sequence of secondary mineral formation.[2]

Key Oxidation Reactions

The overall oxidation of this compound in the presence of oxygen can be represented by the following reaction:

Cu₅FeS₄ + 12O₂ + 6H₂O → 5Cu²⁺ + Fe²⁺ + 4SO₄²⁻ + 12H⁺

In acidic environments, ferric iron (Fe³⁺) is a potent oxidant for this compound:

Cu₅FeS₄ + 8Fe³⁺ + 4H₂O → 5Cu²⁺ + 9Fe²⁺ + 4SO₄²⁻ + 8H⁺

These reactions lead to the mobilization of copper and the formation of acidic conditions, which can further drive the weathering of associated minerals.

Products of this compound Weathering and Oxidation

The weathering of this compound results in a characteristic zonation of secondary minerals. These products can be broadly categorized into secondary sulfides and oxide-zone minerals.

Secondary Sulfide Zone (Supergene Enrichment)

In the lower, less-oxidizing part of the weathering profile, dissolved copper ions reprecipitate, forming copper-rich secondary sulfides. This process, known as supergene enrichment, is of significant economic importance. The primary transformations are:

-

This compound (Cu₅FeS₄) → Chalcocite (Cu₂S)

-

This compound (Cu₅FeS₄) → Covellite (CuS)

These secondary sulfides have a higher copper-to-sulfur ratio than the primary this compound, leading to a natural upgrading of the ore.[1]

Oxide Zone (Gossan)

In the upper, highly oxidized zone, known as the gossan or iron cap, this compound and other sulfides are completely broken down, leading to the formation of various oxide, carbonate, and sulfate (B86663) minerals. Common oxidation products of this compound in this zone include:

-

Malachite (Cu₂(CO₃)(OH)₂)

-

Azurite (Cu₃(CO₃)₂(OH)₂)

-

Cuprite (Cu₂O)

-

Goethite (α-FeO(OH))

-

Jarosite (KFe₃(SO₄)₂(OH)₆)

The presence of these colorful secondary copper minerals is often an indicator of underlying copper mineralization.

Quantitative Data on this compound Leaching and Oxidation

The rate and efficiency of this compound weathering and leaching are influenced by several factors. The following tables summarize key quantitative data from experimental studies.

| Parameter | Condition | Observation | Reference |

| Oxidant Type | Ferric (III) sulphate | Fastest kinetics and highest copper recovery. | [3] |

| Hydrogen peroxide | Faster kinetics than oxygen at <24 hours. | [3] | |

| Oxygen | Faster kinetics than hydrogen peroxide at ≥24 hours. | [3] | |

| Temperature | 70°C vs. 90°C | Higher temperatures increase leaching rates, but 70°C may be more economical. | [2] |

| Particle Size | -53 + 38 µm vs. -355 + 150 µm | Smaller particle size leads to higher copper recovery. | [2] |

| Study Type | Leaching Conditions | Activation Energy (Ea) | Reaction Order | Reference |

| Nitric Acid Leaching | 35-95°C, 1-9 mol/dm³ HNO₃ | 43 kJ/mol | 1.57 (with respect to HNO₃) | [4] |

| Nitric Acid Leaching | - | - | -2.53 (with respect to particle size) | [4] |

Experimental Protocols

The study of this compound weathering and oxidation employs a range of analytical techniques to characterize the chemical and mineralogical changes.

Leaching Experiments

Objective: To determine the rate and extent of copper extraction from this compound under controlled conditions.

Methodology:

-

Sample Preparation: A known mass of this compound ore of a specific particle size is placed in a reaction vessel.

-

Leaching Solution: A leaching solution with a defined composition (e.g., sulfuric acid with a specific oxidant like ferric sulfate) is added to the reactor at a specific liquid-to-solid ratio.

-

Experimental Setup: The leaching is typically carried out in a stirred tank reactor or a column setup to simulate heap leaching. Temperature is controlled using a water bath or heating mantle.

-

Sampling: Aliquots of the leachate are collected at regular intervals to monitor the concentration of dissolved copper and other elements using techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

-

Solid Residue Analysis: At the end of the experiment, the solid residue is collected, washed, and dried for mineralogical and surface analysis.

Surface Analysis Techniques

5.2.1 X-ray Photoelectron Spectroscopy (XPS)

Objective: To determine the elemental composition and chemical states of elements on the surface of weathered this compound.

Methodology:

-

Sample Preparation: A representative sample of the weathered this compound is mounted on a sample holder. For powder samples, it can be pressed into indium foil or dispersed on conductive tape.[5] To study pristine surfaces, samples may be fractured in-situ under ultra-high vacuum.

-

Analysis: The sample is irradiated with a monochromatic X-ray beam, causing the emission of photoelectrons. The kinetic energy of these electrons is measured to determine their binding energy, which is characteristic of the element and its chemical state.

-

Data Interpretation: High-resolution spectra of key elements (Cu, Fe, S, O) are acquired to identify the various chemical species present on the surface, such as sulfides, sulfates, oxides, and hydroxides.

5.2.2 Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX)

Objective: To visualize the morphology and determine the elemental composition of the weathered this compound and its alteration products at the micro-scale.

Methodology:

-

Sample Preparation: The sample is mounted on an SEM stub, often coated with a thin layer of conductive material (e.g., carbon or gold) to prevent charging. Polished sections can be prepared to observe the internal structure and alteration textures.

-

Imaging: A focused beam of electrons is scanned across the sample surface. The interaction of the beam with the sample generates various signals, including backscattered electrons (BSE), which provide compositional contrast, and secondary electrons (SE), which reveal surface topography.

-

Elemental Analysis (EDX): The electron beam also excites the atoms in the sample, causing them to emit characteristic X-rays. An EDX detector measures the energy of these X-rays to identify the elements present and their relative abundance. This allows for elemental mapping of the sample surface.[6]

Visualization of Weathering Pathways and Experimental Workflows

This compound Weathering Pathway

Caption: Generalized weathering pathway of this compound.

Experimental Workflow for this compound Leaching Study

Caption: Workflow for this compound leaching experiments.

Conclusion

The weathering and oxidation of this compound are fundamental processes with significant implications for the copper industry and environmental management. The transformation of this compound into more copper-rich secondary sulfides through supergene enrichment is a key factor in the formation of economically viable ore deposits. A thorough understanding of the reaction kinetics, the influence of various environmental parameters, and the nature of the oxidation products is essential for the development of efficient and sustainable hydrometallurgical extraction processes. The experimental protocols and analytical techniques detailed in this guide provide a robust framework for researchers and professionals to investigate these complex geochemical transformations.

References

An In-depth Technical Guide to the Crystallography and Space Group of Bornite

For Researchers, Scientists, and Drug Development Professionals

Bornite (Cu₅FeS₄) is a copper iron sulfide (B99878) mineral of significant interest due to its complex crystallography and temperature-dependent phase transitions. This guide provides a detailed overview of the crystallographic properties of this compound, focusing on its various structural modifications, space groups, and the experimental methodologies used for their characterization.

Crystallographic Data of this compound Polymorphs

This compound exhibits at least three distinct polymorphic forms, the structures of which are dependent on temperature. These are commonly referred to as low-temperature, intermediate-temperature, and high-temperature this compound. The crystallographic details of these phases are summarized in the table below.

| Property | Low-Temperature this compound (< ~200-228°C) | Intermediate-Temperature this compound (~200-228°C to 265°C) | High-Temperature this compound (> 265°C) |

| Crystal System | Orthorhombic (pseudocubic) | Cubic | Cubic |

| Space Group | Pbca[1][2][3][4][5] | Fm-3m[6][7] | Fm-3m[6][7] |

| Lattice Parameters | a = 10.97016(18) Åb = 21.8803(4) Åc = 10.9637(2) Å[1][7][8] | a ≈ 11.0 Å (2a superstructure of high-T form)[9] | a ≈ 5.50 Å[3][7] |

| Unit Cell Volume | 2631.61 ų[1][8] | - | - |

| Z | 16[1][2][3] | 8[10] | 1[10] |

| Key Features | Ordered Fe and Cu atoms.[1][4] A further transition to Pca2₁ occurs below ~65 K.[11][12] | Partial ordering of metal atoms and vacancies.[9] Described as a 2a superstructure of the high-temperature form.[9] | Random distribution of Cu and Fe atoms in tetrahedral sites.[1][3][4] Based on a cubic close-packed sulfur framework.[3][4] |

A very low-temperature phase transition has also been identified. Below approximately 65 K, low-temperature this compound undergoes a first-order structural transition from the orthorhombic Pbca space group to Pca2₁.[11][12]

Phase Transitions and Structural Relationships

The transitions between the different polymorphic forms of this compound are driven by the ordering of copper and iron atoms, as well as vacancies, within the crystal lattice.[9] At high temperatures, the metal atoms are randomly distributed, resulting in a simple cubic structure.[1][3][4] As the temperature decreases, these atoms and vacancies adopt more ordered arrangements, leading to the formation of superstructures and a reduction in symmetry.[1][3][4]

The transition from the high-temperature to the intermediate-temperature form involves long-range cation ordering and the clustering of vacancies, which results in a doubling of the unit cell.[9][13] The subsequent transition to the low-temperature orthorhombic phase is a strongly first-order transition, characterized by the development of a 2a x 4a x 2a superstructure.[9][13]

Experimental Protocols

The crystallographic data for this compound have been determined through a variety of experimental techniques, primarily X-ray and neutron diffraction methods.

Single-Crystal X-ray Diffraction: This has been a key technique for determining the precise crystal structure of the different this compound phases.[7][14] The methodology involves:

-

Crystal Selection: Sourcing and isolating a high-quality single crystal of this compound.

-

Data Collection: Mounting the crystal on a goniometer and exposing it to a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, determining the unit cell dimensions, space group, and atomic positions. This is followed by a refinement process to improve the accuracy of the structural model.[7]

Powder X-ray and Neutron Diffraction: These methods are particularly useful for studying phase transitions as a function of temperature.[9][11]

-

Sample Preparation: A polycrystalline sample of this compound is ground into a fine powder.

-

In-situ Heating/Cooling: The sample is placed in a chamber where the temperature can be precisely controlled.

-

Diffraction Pattern Measurement: Diffraction patterns are collected at various temperatures. Changes in the peak positions and the appearance or disappearance of superstructure reflections indicate phase transitions.[9] Neutron diffraction is particularly advantageous for distinguishing between copper and iron atoms due to their different neutron scattering lengths.

Differential Scanning Calorimetry (DSC): This technique is used to measure the heat flow associated with phase transitions, providing information on the transition temperatures and their thermodynamic nature (e.g., first-order or second-order).[9] The protocol involves heating or cooling a sample at a constant rate and measuring the difference in heat flow between the sample and a reference.

References

- 1. mindat.org [mindat.org]

- 2. handbookofmineralogy.org [handbookofmineralogy.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. crystalsymmetry.wordpress.com [crystalsymmetry.wordpress.com]

- 5. crystalsymmetry.wordpress.com [crystalsymmetry.wordpress.com]

- 6. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. minsocam.org [minsocam.org]

- 10. msaweb.org [msaweb.org]

- 11. The puzzling structure of Cu5FeS4 (this compound) at low temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.iucr.org [journals.iucr.org]

- 13. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 14. mdpi.com [mdpi.com]

A Comparative Analysis of Bornite and Chalcopyrite: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the physical properties of bornite and chalcopyrite, two pivotal copper iron sulfide (B99878) minerals. An understanding of their distinct characteristics is crucial for accurate identification in geological prospecting, materials science, and potentially in contexts relevant to drug development where mineral impurities or elemental sources are of concern. This document outlines the key physical differentiators, summarizes quantitative data, and describes the standard experimental protocols used for their determination.

Core Physical Properties: A Comparative Overview

This compound (Cu₅FeS₄) and chalcopyrite (CuFeS₂) are both significant ores of copper, yet they exhibit distinct physical properties that allow for their differentiation.[1][2] The most visually striking difference is their color and tarnish. This compound, often called "peacock ore," displays a characteristic iridescent tarnish of purple, blue, and red on exposure to air.[1][3][4] Its fresh, untarnished surface is typically a copper-red to brownish-bronze.[3][5] In contrast, chalcopyrite presents a consistent brassy to golden-yellow color, which can tarnish to a dull gray-green or develop iridescence in the presence of acids.[6][7][8]

Beyond color, their streaks—the color of the powdered mineral—are a reliable diagnostic tool.[9] this compound leaves a grayish-black to black streak, whereas chalcopyrite produces a greenish-black streak.[4][8][10] There is also a notable difference in hardness. Chalcopyrite, with a Mohs hardness of 3.5 to 4, is slightly harder than this compound, which registers at 3.[3][7][10] This means chalcopyrite can be easily scratched by a steel nail, while pyrite (B73398) (a commonly confused mineral) cannot.[7]

Structurally, the two minerals crystallize in different systems. This compound has an orthorhombic crystal structure, although it often appears pseudo-cubic.[1][11] Chalcopyrite crystallizes in the tetragonal system, frequently forming crystals that resemble tetrahedrons.[12]

Quantitative Physical Properties

For ease of comparison, the key quantitative physical properties of this compound and chalcopyrite are summarized in the table below.

| Physical Property | This compound | Chalcopyrite |

| Chemical Formula | Cu₅FeS₄[1] | CuFeS₂[6] |

| Mohs Hardness | 3.0 - 3.25[1][3] | 3.5 - 4.0[7][10] |

| Specific Gravity | 5.0 - 5.3[3][4] | 4.1 - 4.3[7][10] |

| Crystal System | Orthorhombic[1][11] | Tetragonal[12] |

| Streak | Grayish-black[1][4] | Greenish-black[8][10] |

| Luster | Metallic[4] | Metallic[6] |

| Color (Fresh) | Copper-red, brownish-bronze[3][5] | Brassy yellow, golden-yellow[6][12] |

| Color (Tarnished) | Iridescent purple, blue, red[1][3] | Dull gray-green, sometimes iridescent[6] |

Experimental Protocols for Property Determination

The determination of the physical properties listed above relies on standardized mineralogical testing protocols.

3.1 Mohs Hardness Test The Mohs scale provides a relative measure of a mineral's resistance to scratching.[13][14] The test is performed by attempting to scratch a smooth, fresh surface of the unknown mineral with a substance of known hardness.[15]

-

Protocol:

-

Select a set of reference minerals from the Mohs scale (1-10) or common objects with known hardness values (e.g., fingernail ~2.5, copper penny ~3.5, steel nail ~5.5).[15][16]

-

Hold the specimen to be tested firmly.

-

Attempt to scratch the specimen with a sharp point of a reference object, applying firm pressure.

-

Examine the tested surface for a groove or etch. Rub the mark to ensure it is a scratch and not powder from the testing tool.[15]

-